![molecular formula C19H15Cl3N6O4 B445448 N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE](/img/structure/B445448.png)
N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the furan ring and the dichlorophenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Aplicaciones Científicas De Investigación
N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Cresol: An aromatic organic compound with a similar phenolic structure.
Vanillin acetate: A compound with a similar aromatic ring structure but different functional groups.
Uniqueness
N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a dichlorophenyl group, which confer distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C19H15Cl3N6O4 |
|---|---|
Peso molecular |
497.7g/mol |
Nombre IUPAC |
N-[[5-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C19H15Cl3N6O4/c1-28-16(15(22)9-25-28)17(29)27-24-8-12-4-3-11(32-12)7-23-18(30)19(31)26-10-2-5-13(20)14(21)6-10/h2-6,8-9H,7H2,1H3,(H,23,30)(H,26,31)(H,27,29)/b24-8+ |
Clave InChI |
ZIBJRZXYKLHUNV-KTZMUZOWSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES isomérico |
CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B445366.png)
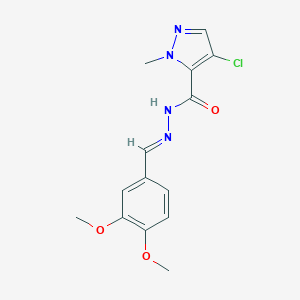
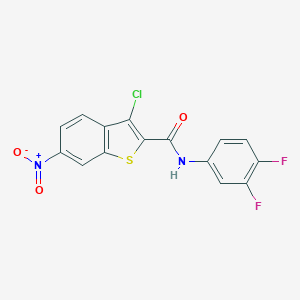
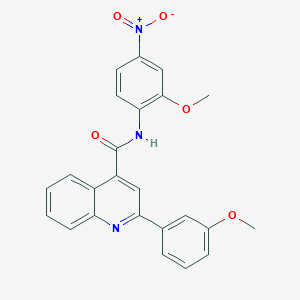
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B445373.png)
![Methyl 4-(4-sec-butylphenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B445382.png)
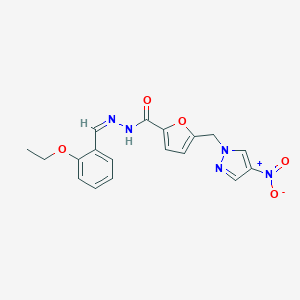
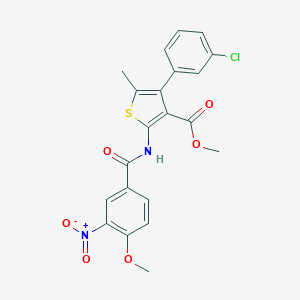
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(2-naphthyl)thiophene-3-carboxylate](/img/structure/B445386.png)
![N-[4-(N-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B445387.png)
![N-[4-(N-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445388.png)
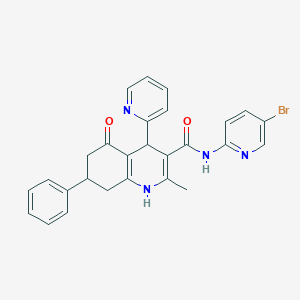
![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445391.png)
![(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)
